molecular formula C20H18F3N3O2S B15022660 4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)butanamide

4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)butanamide

Cat. No.: B15022660
M. Wt: 421.4 g/mol
InChI Key: LQQLFUMNHMSSSB-UHFFFAOYSA-N
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Description

4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)butanamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a trifluoromethyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Furan Ring: This step involves the incorporation of the furan ring into the pyrimidine structure.

    Addition of the Trifluoromethyl Group: This is usually done through a trifluoromethylation reaction using reagents such as trifluoromethyl iodide.

    Formation of the Sulfanyl Linkage:

    Final Coupling with 4-Methylphenyl Butanamide: The final step involves coupling the intermediate with 4-methylphenyl butanamide under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the pyrimidine ring or the butanamide moiety, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dione derivatives, while reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the interactions of its functional groups with various biomolecules. This can provide insights into the mechanisms of action of similar compounds in biological systems.

Medicine

In medicine, the compound has potential applications as a pharmaceutical agent. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with specific properties. For example, its trifluoromethyl group can impart hydrophobicity, making it useful in the production of water-resistant materials.

Mechanism of Action

The mechanism of action of 4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)butanamide involves its interaction with specific molecular targets. The furan ring and the trifluoromethyl group can interact with various enzymes and receptors, modulating their activity. The sulfanyl linkage may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(furan-2-yl)-6-(methyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)butanamide
  • 4-{[4-(furan-2-yl)-6-(chloromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)butanamide
  • 4-{[4-(furan-2-yl)-6-(bromomethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)butanamide

Uniqueness

The uniqueness of 4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)butanamide lies in its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18F3N3O2S

Molecular Weight

421.4 g/mol

IUPAC Name

4-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)butanamide

InChI

InChI=1S/C20H18F3N3O2S/c1-13-6-8-14(9-7-13)24-18(27)5-3-11-29-19-25-15(16-4-2-10-28-16)12-17(26-19)20(21,22)23/h2,4,6-10,12H,3,5,11H2,1H3,(H,24,27)

InChI Key

LQQLFUMNHMSSSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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